4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE
Description
4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to an oxazole ring
Properties
IUPAC Name |
4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)11-2-10-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPIOQJUXXGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823901-92-3 | |
| Record name | 4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl ketone with a trifluoromethyl-substituted nitrile in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the oxazole ring.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of novel anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Chloromethyl)oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)oxazole: Lacks the chloromethyl group, leading to variations in its chemical behavior and applications.
4-(Bromomethyl)-5-(trifluoromethyl)oxazole:
Uniqueness: 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
4-(Chloromethyl)-5-(trifluoromethyl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 202.55 g/mol
- CAS Number : 678164-78-8
The biological activity of this compound is primarily attributed to its electrophilic chloromethyl group, which can engage in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound's reactivity towards biological targets, potentially leading to the inhibition or activation of specific biochemical pathways.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cell lines such as MCF-7. Molecular docking studies indicate strong interactions with target proteins involved in cancer progression .
Antimicrobial Studies
A recent study explored the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 20 | E. coli |
| This compound | 15 | S. aureus |
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Increased expression of pro-apoptotic factors (e.g., p53).
- Induction of caspase-3 cleavage, indicating activation of apoptotic pathways.
| Treatment Concentration (µM) | % Cell Viability | Apoptotic Markers |
|---|---|---|
| 10 | 70 | Increased p53 |
| 20 | 45 | Caspase-3 cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
